molecular formula C26H30N8O B2365255 N-[2-(diethylamino)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide CAS No. 902290-44-2

N-[2-(diethylamino)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide

Cat. No.: B2365255
CAS No.: 902290-44-2
M. Wt: 470.581
InChI Key: SJDGYHNLCZOGEE-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide is a useful research compound. Its molecular formula is C26H30N8O and its molecular weight is 470.581. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

N-[2-(diethylamino)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4’,3’-a]quinazolin-3-yl)butanamide plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been observed to inhibit certain enzymes such as carbonic anhydrase and cholinesterase, which are crucial for maintaining physiological functions. The compound’s interaction with these enzymes involves binding to their active sites, thereby inhibiting their activity and affecting metabolic processes . Additionally, it has shown potential as an antioxidant and anti-inflammatory agent, interacting with biomolecules to reduce oxidative stress and inflammation .

Cellular Effects

N-[2-(diethylamino)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4’,3’-a]quinazolin-3-yl)butanamide exhibits various effects on different cell types and cellular processes. It influences cell signaling pathways by modulating the activity of key signaling molecules, leading to alterations in gene expression and cellular metabolism . For instance, the compound has been shown to affect the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Furthermore, it can induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins .

Molecular Mechanism

The molecular mechanism of action of N-[2-(diethylamino)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4’,3’-a]quinazolin-3-yl)butanamide involves its binding interactions with various biomolecules. The compound binds to the active sites of enzymes, leading to their inhibition or activation . It also interacts with DNA and RNA, affecting gene expression and protein synthesis. The compound’s ability to modulate enzyme activity and gene expression is attributed to its unique structure, which allows it to form stable complexes with target molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[2-(diethylamino)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4’,3’-a]quinazolin-3-yl)butanamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound can maintain its biochemical activity for several weeks, making it suitable for prolonged experiments. Its effects on cellular function may vary over time, with some studies reporting a gradual decrease in efficacy due to cellular adaptation .

Dosage Effects in Animal Models

The effects of N-[2-(diethylamino)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4’,3’-a]quinazolin-3-yl)butanamide vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects such as enzyme inhibition and anti-inflammatory activity without significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential .

Metabolic Pathways

N-[2-(diethylamino)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4’,3’-a]quinazolin-3-yl)butanamide is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination . The compound’s metabolism involves oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . These metabolic processes can affect the compound’s bioavailability and efficacy, highlighting the importance of understanding its metabolic pathways for therapeutic applications .

Transport and Distribution

The transport and distribution of N-[2-(diethylamino)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4’,3’-a]quinazolin-3-yl)butanamide within cells and tissues are mediated by various transporters and binding proteins . The compound can cross cell membranes through passive diffusion and active transport mechanisms, allowing it to reach its target sites . Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of N-[2-(diethylamino)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4’,3’-a]quinazolin-3-yl)butanamide plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes, DNA, and RNA . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Properties

CAS No.

902290-44-2

Molecular Formula

C26H30N8O

Molecular Weight

470.581

IUPAC Name

N-[2-(diethylamino)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide

InChI

InChI=1S/C26H30N8O/c1-3-32(4-2)18-17-27-23(35)16-10-15-22-29-30-26-33(22)21-14-9-8-13-20(21)25-28-24(31-34(25)26)19-11-6-5-7-12-19/h5-9,11-14H,3-4,10,15-18H2,1-2H3,(H,27,35)

InChI Key

SJDGYHNLCZOGEE-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC(=O)CCCC1=NN=C2N1C3=CC=CC=C3C4=NC(=NN42)C5=CC=CC=C5

solubility

not available

Origin of Product

United States

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